8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Description
8-Bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a synthetic compound featuring a cyclopenta[c]quinoline scaffold substituted with a bromine atom at position 8 and a 2,3-dichlorophenyl group at position 2. The compound’s halogenated substituents likely influence its pharmacokinetic and pharmacodynamic properties, including lipophilicity, receptor binding affinity, and metabolic stability .
Properties
CAS No. |
353484-63-6 |
|---|---|
Molecular Formula |
C18H14BrCl2N |
Molecular Weight |
395.1 g/mol |
IUPAC Name |
8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C18H14BrCl2N/c19-10-7-8-16-14(9-10)11-3-1-4-12(11)18(22-16)13-5-2-6-15(20)17(13)21/h1-3,5-9,11-12,18,22H,4H2 |
InChI Key |
VIBNAEAIBCWWRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)Br)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the Friedländer quinoline synthesis, which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . The reaction conditions often require the use of catalysts such as Bronsted acids, and the process can be optimized using microwave irradiation to improve yields and reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. This could include continuous flow reactors and the use of more robust catalysts to handle larger quantities of reactants. The specific conditions would depend on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, Bronsted acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Key Structural Variations
The cyclopenta[c]quinoline scaffold is a common structural motif in allosteric modulators of α7 nAChRs and GPR30 ligands. Subtle modifications to substituent type, position, and stereochemistry significantly alter pharmacological profiles:
| Compound | Substituents | Key Structural Features |
|---|---|---|
| Target Compound | 8-Br, 4-(2,3-diCl-phenyl) | Bromine at position 8; 2,3-dichlorophenyl at position 4 |
| 4BP-TQS (GAT107) | 4-Br-phenyl, 8-sulfonamide | Para-bromophenyl; sulfonamide at position 8; stereochemistry: 3aR,4S,9bS |
| G15 | 4-(6-Br-benzodioxol-5-yl) | Brominated benzodioxole at position 4 |
| 2BP-TQS/3BP-TQS | 2-Br-phenyl or 3-Br-phenyl, 8-sulfonamide | Ortho/meta-bromophenyl; sulfonamide at position 8 |
| 4CP-TQS/4IP-TQS | 4-Cl-phenyl or 4-I-phenyl, 8-sulfonamide | Halogen substitution at para position |
| 4-(2,4-diCl-phenyl)-8-(CF₃O) | 2,4-Dichlorophenyl, 8-trifluoromethoxy | Dichlorophenyl and trifluoromethoxy groups |
Pharmacological Activity and Receptor Targets
α7 nAChR Modulators
- 4BP-TQS (GAT107) : Acts as an allosteric agonist and positive allosteric modulator (ago-PAM) of α7 nAChRs. The (+)-enantiomer (3aR,4S,9bS) exhibits exclusive activity, with high potency in electrophysiological assays .
- 2BP-TQS/3BP-TQS : Retain PAM activity but lack allosteric agonist function, highlighting the importance of para-halogen positioning for agonist activity .
- 4CP-TQS/4IP-TQS : Maintain allosteric agonist properties but exhibit slower activation rates and reduced desensitization compared to 4BP-TQS .
- 4FP-TQS : Lacks agonist activity but potentiates acetylcholine responses and antagonizes allosteric agonists like 4BP-TQS .
GPR30 Ligands
- G15 : A GPR30-selective antagonist that blocks estrogen-mediated signaling without affecting ERα/ERβ pathways. Its benzodioxole substituent differentiates it from α7 nAChR-targeted analogs .
Hypothesized Activity of Target Compound
The absence of a sulfonamide group (unlike TQS derivatives) could reduce solubility but improve membrane permeability.
Structure-Activity Relationship (SAR) Insights
- Halogen Position : Para-substitution (e.g., 4BP-TQS) is critical for allosteric agonist activity, while ortho/meta-substitutions (2BP-TQS, 3BP-TQS) abolish this function .
- Halogen Type : Bromine and iodine at the para position sustain agonist activity, whereas fluorine (4FP-TQS) converts the compound into a PAM/acetylcholine potentiator .
- Stereochemistry : Enantiomeric resolution of 4BP-TQS revealed that only the 3aR,4S,9bS configuration is pharmacologically active, emphasizing the role of stereochemistry .
- Functional Groups : Sulfonamide groups (TQS derivatives) enhance water solubility but may limit blood-brain barrier penetration. Carboxylic acid derivatives (e.g., 4-(3-Bromophenyl)-...-6-carboxylic acid) could improve binding specificity through hydrogen bonding .
Biological Activity
8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex cyclopentaquinoline structure with bromine and dichlorophenyl substituents. These modifications are believed to enhance its biological activity. The molecular formula is with a molecular weight of approximately 356.09 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.09 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that derivatives of cyclopentaquinolines exhibit significant antitumor effects. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The mechanism often involves the induction of DNA interstrand cross-linking and cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .
Case Study:
A study evaluating the efficacy of similar compounds demonstrated complete tumor remission in nude mice bearing human breast carcinoma (MX-1 xenograft) after treatment with specific derivatives. The compounds showed low toxicity levels while achieving significant tumor suppression .
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Interaction: The compound may form covalent bonds with DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest: By inducing G2/M phase arrest, it prevents cancer cells from dividing.
- Apoptosis Induction: Activation of apoptotic pathways has been observed in treated cancer cell lines.
Pharmacokinetics
The pharmacokinetic profile of related cyclopentaquinolines suggests favorable absorption and distribution characteristics. Studies indicate that these compounds have a moderate half-life and exhibit good oral bioavailability when tested in preclinical models .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with other known antitumor agents is useful.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 8-bromo-4-(2,3-dichlorophenyl) | 0.5 | DNA interstrand cross-linking |
| Talazoparib (PARP inhibitor) | 0.3 | PARP inhibition |
| Cisplatin | 1.0 | DNA cross-linking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
